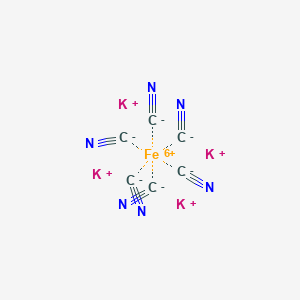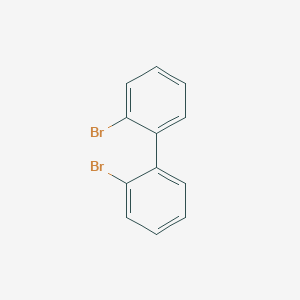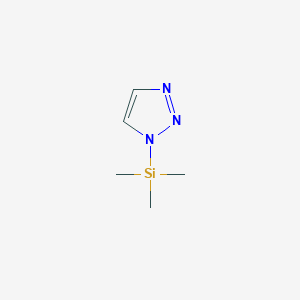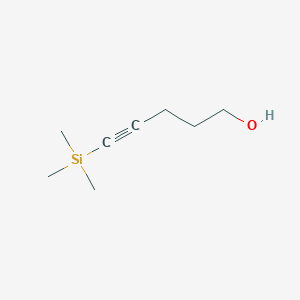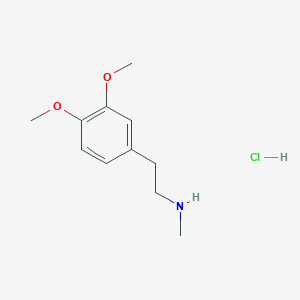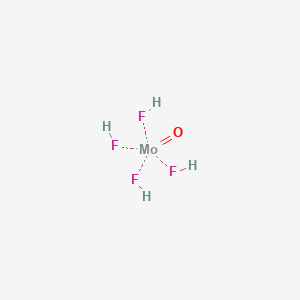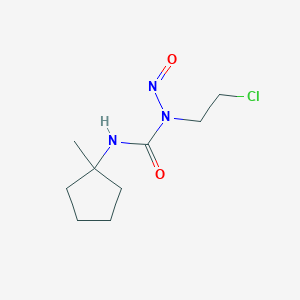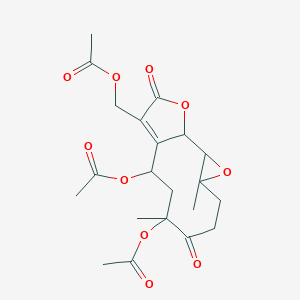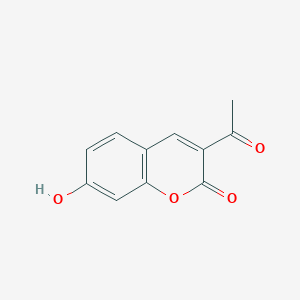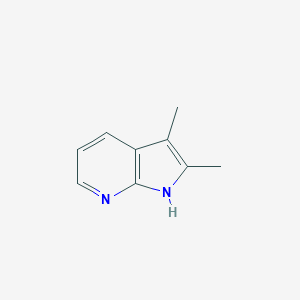
2,3-二甲基-7-氮杂吲哚
描述
2,3-Dimethyl-7-azaindole is a heterocyclic compound that features a fused pyrrole and pyridine ring system
科学研究应用
. Some key areas include:
Medicinal Chemistry: This compound and its derivatives have shown potent activity against fibroblast growth factor receptors, making them promising candidates for cancer therapy.
Biological Research: It has been used to study the inhibition of specific kinases, such as TNIK, which are involved in various cellular processes.
Materials Science: The unique structural properties of 2,3-Dimethyl-7-azaindole make it a valuable scaffold for designing new materials with specific electronic and optical properties.
作用机制
- SRC plays a crucial role in cancer development and progression, making it an attractive target for anticancer therapies .
- This inhibition leads to decreased cell proliferation and migration, ultimately impacting cancer progression .
- The affected pathways include:
- In cancer cells, this leads to tumor growth inhibition and potentially increased sensitivity to other therapies .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
2,3-Dimethyl-7-azaindole has been found to interact with various enzymes and proteins. For instance, it has been used in the design of SRC inhibitors, which are important in the regulation of cellular processes . The compound’s interaction with these biomolecules often involves π-interactions and hydrogen bonds .
Cellular Effects
In cellular processes, 2,3-Dimethyl-7-azaindole has been shown to have antiproliferative effects, particularly on the MCF-7 breast cancer cell line . It influences cell function by interacting with key cellular signaling pathways and can impact gene expression .
Molecular Mechanism
At the molecular level, 2,3-Dimethyl-7-azaindole exerts its effects through various mechanisms. One of these involves binding interactions with biomolecules. For example, it has been found to lodge within the adenosine-binding pocket of the DDX3, a member of the DEAD-box helicase family . This interaction, which involves key residues Tyr200 and Arg202 from the Q-motif, is facilitated by π-interactions and hydrogen bonds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-7-azaindole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare this compound . These methods typically involve the use of alkyl and aryl substituted derivatives, which are subjected to cyclization reactions to form the desired pyrrolo[2,3-b]pyridine structure.
Industrial Production Methods: Industrial production of 2,3-Dimethyl-7-azaindole may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale syntheses, with adjustments for scalability and efficiency.
化学反应分析
Types of Reactions: 2,3-Dimethyl-7-azaindole undergoes various chemical reactions, including nitration, nitrosation, bromination, and iodination . These reactions typically occur at the 3-position of the pyridine ring, although nitration at the 2-position has also been observed.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used reagents.
Nitrosation: Nitrous acid is typically employed.
Bromination and Iodination: Bromine and iodine, often in the presence of a catalyst, are used.
Major Products: The major products of these reactions include nitrated, nitrosated, brominated, and iodinated derivatives of 2,3-Dimethyl-7-azaindole, which can be further utilized in various chemical applications.
相似化合物的比较
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but different substitution patterns.
Pyrrolopyrazine derivatives: These compounds also contain a fused pyrrole ring but differ in their biological activities and applications.
Uniqueness: 2,3-Dimethyl-7-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit fibroblast growth factor receptors with high potency sets it apart from other similar compounds .
属性
IUPAC Name |
2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-7(2)11-9-8(6)4-3-5-10-9/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNHEZZBSKBOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501553 | |
| Record name | 2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10299-69-1 | |
| Record name | 2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)

![2,2'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE]](/img/structure/B83438.png)
